molecular formula C16H22N2O2 B1528093 trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester CAS No. 1251017-31-8

trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester

Cat. No.: B1528093
CAS No.: 1251017-31-8
M. Wt: 274.36 g/mol
InChI Key: UKODSGDGRCDPPY-DGCLKSJQSA-N
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Description

trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester: is a complex organic compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol . This compound belongs to the class of quinolines, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrroloquinoline Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a di- or tri-substituted pyrrole.

  • Introduction of the Tert-Butyl Ester Group: : The carboxylic acid group on the pyrroloquinoline core is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester: is compared with other similar compounds, such as cis-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester and 2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester . These compounds share structural similarities but differ in their stereochemistry and functional groups, leading to variations in their chemical properties and biological activities.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Properties

IUPAC Name

tert-butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKODSGDGRCDPPY-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC3=CC=CC=C3[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107887
Record name 2H-Pyrrolo[3,4-c]quinoline-2-carboxylic acid, 1,3,3a,4,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251017-31-8
Record name 2H-Pyrrolo[3,4-c]quinoline-2-carboxylic acid, 1,3,3a,4,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251017-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrrolo[3,4-c]quinoline-2-carboxylic acid, 1,3,3a,4,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 2
trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 3
trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 4
trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 5
trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 6
trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester

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